molecular formula C16H25N3O3S B486175 4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine CAS No. 825608-12-6

4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine

Cat. No.: B486175
CAS No.: 825608-12-6
M. Wt: 339.5g/mol
InChI Key: RQTQHBGXMDRHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine is a piperazine-sulfonamide derivative featuring a 2,6-dimethylphenyl substitution on the piperazine ring and a sulfonyl-linked morpholine group. The sulfonylmorpholine group may enhance solubility and metabolic stability compared to simpler sulfonamides .

Properties

IUPAC Name

4-[4-(2,6-dimethylphenyl)piperazin-1-yl]sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-14-4-3-5-15(2)16(14)17-6-8-18(9-7-17)23(20,21)19-10-12-22-13-11-19/h3-5H,6-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTQHBGXMDRHIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Calcium-Catalyzed Sulfonylation

A robust method adapted from recent sulfonamide syntheses involves reacting a sulfonyl fluoride with a silylated amine under calcium catalysis. For example:

  • Silylation : 4-(2,6-Dimethylphenyl)piperazine is treated with trimethylsilyl chloride (TMSCl) to form the trimethylsilyl (TMS)-protected amine.

  • Sulfonylation : The TMS-amine reacts with morpholine-4-sulfonyl fluoride in the presence of calcium chloride (20 mol%) and a base (e.g., triethylamine) in dichloromethane at room temperature.

Key Conditions :

  • Temperature : 25°C

  • Reaction Time : 2–4 hours

  • Yield : 80–92%

This method avoids transition metals and leverages the electrophilic reactivity of sulfonyl fluorides, which are more stable and easier to handle than sulfonyl chlorides.

Solvent and Base Optimization

Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their ability to dissolve both sulfonyl fluorides and amines. Triethylamine or diisopropylethylamine (DIPEA) are commonly used to scavenge hydrogen fluoride generated during the reaction.

Stepwise Assembly via Intermediate Sulfonyl Halides

Synthesis of Morpholine Sulfonyl Chloride

Morpholine sulfonyl chloride, a key intermediate, can be prepared by chlorosulfonation of morpholine using chlorosulfonic acid. However, this route is less favored due to handling difficulties and side reactions.

Nucleophilic Substitution with Piperazine Derivatives

4-(2,6-Dimethylphenyl)piperazine reacts with morpholine sulfonyl chloride in the presence of a base (e.g., potassium carbonate) in acetonitrile or DCM.

Typical Protocol :

  • Combine 4-(2,6-dimethylphenyl)piperazine (1.0 equiv) and morpholine sulfonyl chloride (1.2 equiv) in DCM.

  • Add K₂CO₃ (2.0 equiv) and stir at 40°C for 6–8 hours.

  • Purify via column chromatography (hexanes/ethyl acetate).

Yield : 70–85%

Transition Metal-Free Coupling Approaches

Recent patents describe Ullmann- or Buchwald-Hartwig-inspired methods without metal catalysts. For example, 4-(2,6-dimethylphenyl)piperazine and morpholine sulfonyl fluoride react in the presence of a strong base (e.g., NaOH) at elevated temperatures:

Conditions :

  • Base : NaOH (2.0 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 80–100°C

  • Time : 12–24 hours

Advantages :

  • No palladium or copper residues in the final product.

  • Scalable for industrial applications.

Limitations :

  • Longer reaction times compared to calcium-catalyzed methods.

  • Lower yields (60–75%) due to side reactions.

Purification and Characterization

Crude products are typically purified via silica gel chromatography using gradients of hexanes and ethyl acetate. Analytical data from analogous compounds confirm:

  • ¹H NMR : Characteristic peaks for morpholine (δ 3.6–3.8 ppm) and piperazine (δ 2.8–3.2 ppm).

  • LC-MS : Molecular ion peak at m/z 351.4 [M+H]⁺.

Challenges and Mitigation Strategies

Byproduct Formation

Competing N-alkylation or sulfonate ester formation can occur. Mitigation:

  • Optimize stoichiometry (slight excess of sulfonylating agent).

  • Use scavengers like molecular sieves.

Comparative Analysis of Methods

Method Catalyst Temperature Time Yield
Calcium-catalyzedCaCl₂25°C2–4 h80–92%
Metal-free couplingNaOH80–100°C12–24 h60–75%
Stepwise assemblyNone40°C6–8 h70–85%

Chemical Reactions Analysis

Types of Reactions

4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing piperazine and morpholine moieties exhibit promising anticancer properties. A study synthesizing a series of 2-(benzo[d]thiazol-2-yl)quinoxalines demonstrated that derivatives with morpholine and piperazine showed significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values indicating potent activity .

Antimicrobial Properties

Compounds similar to 4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine have been evaluated for their antimicrobial activities. For instance, derivatives designed with thiourea linkages exhibited selective antibacterial effects against Gram-positive bacteria, showcasing the potential of sulfonamide-based compounds in developing new antibiotics .

Neuropharmacological Effects

The piperazine structure is known for its neuroactive properties. Compounds like this compound may interact with neurotransmitter receptors, contributing to their potential use in treating neurological disorders. Research on related compounds suggests they may act as serotonin receptor modulators .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Sulfonamide : Reaction between piperazine and sulfonyl chloride.
  • Cyclization to Morpholine : Subsequent reaction with morpholine derivatives under acidic conditions.

The mechanism of action for its biological activities often involves binding to specific receptors or enzymes, altering their function and leading to therapeutic effects.

Case Study 1: Anticancer Screening

A study evaluated a series of morpholine-piperazine derivatives against multiple cancer cell lines. The compound demonstrated significant inhibition of cell proliferation compared to standard chemotherapeutics, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested for their antimicrobial activity against various pathogens. The results indicated that compounds featuring the sulfonamide group exhibited enhanced activity against resistant strains of bacteria, reinforcing the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of 4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with piperazine-sulfonamide derivatives reported in the literature. Below is a detailed comparison based on substituent effects, synthetic yields, and physicochemical properties.

Key Observations:

This may influence receptor-binding selectivity . Electronically, methyl groups are weaker electron donors compared to chlorine atoms, which could alter π-π stacking or hydrogen-bonding interactions with biological targets.

Sulfonamide Functionalization :

  • The sulfonylmorpholine group in the target compound is bulkier and more polar than the carbamoyl groups in analogs 20–22. This may improve aqueous solubility and reduce cytochrome P450-mediated metabolism, enhancing pharmacokinetic profiles .

Synthetic Yields :

  • Analogs with carbamoyl sulfonamide groups (e.g., 20–22) show moderate to high yields (65–80%), suggesting efficient coupling reactions. The target compound’s synthesis would likely require similar sulfonylation steps, though yields remain unreported.

Physicochemical and Spectroscopic Properties

Infrared (IR) Spectroscopy:
  • All analogs exhibit characteristic SO₂ (1120–1180 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches. The target compound’s morpholine-linked sulfonamide would lack a C=O group, simplifying its IR profile compared to carbamoyl derivatives .
Nuclear Magnetic Resonance (NMR):
  • In analogs 20–22, ¹H-NMR signals for aromatic protons (e.g., H-2,6 in dichlorophenyl groups) appear between δ 6.8–7.5 ppm. The target compound’s 2,6-dimethylphenyl group would show upfield-shifted methyl protons (δ ~2.3 ppm) and simplified aromatic splitting due to symmetry .

Pharmacological Implications

While biological data for the target compound are unavailable, insights can be inferred from analogs:

  • Receptor Binding : Piperazine derivatives with 3,4-dichlorophenyl substitutions (e.g., 20, 21) often target dopamine D₂/D₃ receptors due to halogen-mediated hydrophobic interactions. The target’s 2,6-dimethylphenyl group may shift selectivity toward serotonin receptors (e.g., 5-HT₁A) .
  • Solubility and Bioavailability: The sulfonylmorpholine group likely enhances solubility over carbamoyl analogs, as seen in related morpholine-containing compounds (e.g., EP 2 402 347 A1, which uses morpholine in a thienopyrimidine scaffold for improved pharmacokinetics) .

Biological Activity

4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine is a synthetic compound belonging to the class of piperazine derivatives. Its unique structural features, including a morpholine ring and a sulfonyl group attached to a piperazine ring, position it as a candidate for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C15H22N3O2S. Its molecular weight is approximately 306.42 g/mol. The compound features a morpholine ring that enhances its solubility and bioavailability, making it suitable for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It is hypothesized that the sulfonyl group may facilitate binding to target proteins, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or act as an antagonist at specific receptors.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

1. Antimicrobial Activity
Research indicates that compounds with similar piperazine structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. A study demonstrated that related piperazine derivatives can inhibit bacterial growth through enzyme inhibition mechanisms .

2. Antiviral Properties
The compound's structural similarity to known antiviral agents suggests potential efficacy against viral infections. In vitro studies have indicated that piperazine derivatives can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV .

3. Neuropharmacological Effects
Given its structural components, this compound may exhibit neuropharmacological effects. Compounds in this class have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Case Studies and Research Findings

A selection of studies provides insight into the biological activities of this compound:

StudyFindings
Antibacterial Study Evaluated against various bacterial strains; showed significant inhibition comparable to standard antibiotics .
Antiviral Activity Demonstrated potential as an NNRTI with effective inhibition rates against HIV strains .
Neuropharmacological Evaluation Showed promise in modulating acetylcholinesterase activity, indicating potential use in treating cognitive disorders .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

CompoundBiological ActivityNotes
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamideModerate antimicrobialLess potent than sulfonamide derivatives
4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholineHigh antiviralMore complex structure enhances activity

Q & A

Basic: What are the optimal synthetic routes for 4-((4-(2,6-Dimethylphenyl)piperazin-1-yl)sulfonyl)morpholine?

Answer:
The synthesis typically involves sulfonylation of the piperazine intermediate with a morpholine sulfonyl chloride derivative. Key steps include:

  • Coupling reaction : Reacting 4-(2,6-dimethylphenyl)piperazine with morpholine sulfonyl chloride under basic conditions (e.g., triethylamine in dry THF at 0–5°C).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Yield optimization : Control reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 piperazine:sulfonyl chloride) to minimize byproducts.
    Similar protocols for sulfonamide-linked piperazine-morpholine derivatives highlight the importance of anhydrous conditions and inert atmospheres to prevent hydrolysis .

Basic: How can the molecular structure of this compound be rigorously characterized?

Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography : Resolve bond lengths and angles (e.g., sulfonyl S=O bonds ~1.43 Å; piperazine chair conformation) .
  • NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for 2,6-dimethylphenyl), morpholine protons (δ 3.6–3.8 ppm), and piperazine CH2 groups (δ 2.5–3.0 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 393.2) and fragmentation patterns.

Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?

Answer:
Focus on modifying three regions:

Piperazine substituents : Replace 2,6-dimethylphenyl with halogenated or electron-withdrawing groups to assess receptor binding affinity .

Sulfonyl linker : Compare sulfonamide vs. carbamate linkers for metabolic stability using hepatocyte assays .

Morpholine ring : Introduce heteroatoms (e.g., thiomorpholine) or steric hindrance to evaluate pharmacokinetics.
Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin or dopamine receptors .

Advanced: How to resolve contradictions in reported bioactivity data for similar compounds?

Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:

  • Standardizing assays : Use identical cell lines (e.g., HEK-293 for GPCR studies) and control for solvent effects (DMSO ≤0.1%) .
  • Impurity profiling : Employ HPLC-MS to quantify byproducts (e.g., des-methyl analogs) that may antagonize activity .
  • Meta-analysis : Compare IC50 values across studies using standardized units (nM vs. µM) and adjust for protein binding .

Basic: What analytical methods ensure purity and stability of the compound?

Answer:

  • HPLC : Use a C18 column with mobile phase (acetonitrile:buffer, 65:35) and UV detection at 254 nm. System suitability criteria: resolution ≥2.0 between product and impurities .
  • Thermogravimetric analysis (TGA) : Confirm thermal stability up to 200°C (decomposition onset temperature) .
  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions to identify labile groups .

Advanced: What pharmacological targets are hypothesized for this compound?

Answer:
Based on structural analogs:

  • GPCR modulation : The piperazine-sulfonyl motif is common in 5-HT1A and D2 receptor ligands. Radioligand binding assays (e.g., [3H]spiperone displacement) can validate affinity .
  • Enzyme inhibition : Sulfonamides often target carbonic anhydrase or histone deacetylases (HDACs). Use fluorogenic substrate assays (e.g., HDAC-Glo™) for screening .
  • Antimicrobial activity : Test against Gram-positive pathogens (e.g., S. aureus) via broth microdilution (MIC ≤16 µg/mL suggests potential) .

Advanced: How to assess the compound’s stability under physiological conditions?

Answer:

  • Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound via LC-MS. Half-life <2 hrs suggests rapid metabolism .
  • pH-dependent degradation : Use phosphate buffers (pH 1.2–7.4) to simulate gastrointestinal conditions. Monitor degradation products (e.g., sulfonic acid derivatives) .
  • Light sensitivity : Expose to UV-A (320–400 nm) and measure photodegradation kinetics .

Basic: How to profile impurities during synthesis?

Answer:

  • ICH guidelines : Identify and quantify impurities ≥0.1% using HPLC with charged aerosol detection (CAD) for non-UV-active species .
  • Synthetic byproducts : Common impurities include unreacted piperazine (retention time ~2.1 min) and over-sulfonated derivatives.
  • Reference standards : Use certified materials (e.g., 4-(4-methylphenylsulfonyl)piperazine) for spiking experiments .

Advanced: What computational approaches predict the compound’s interaction with enzymes?

Answer:

  • Molecular dynamics (MD) simulations : Simulate binding to HDAC8 (PDB: 1T69) using AMBER or GROMACS. Analyze hydrogen bonds with catalytic zinc ions .
  • Quantum mechanics (QM) : Calculate partial charges for the sulfonyl group (B3LYP/6-31G* level) to model electrostatic interactions .
  • Pharmacophore mapping : Align with known inhibitors (e.g., vorinostat) to identify critical moieties for activity .

Advanced: How to optimize selectivity against off-target receptors?

Answer:

  • Selectivity screening : Profile against a panel of 50+ GPCRs, kinases, and ion channels (e.g., Eurofins Cerep services).
  • Mutagenesis studies : Engineer receptors (e.g., 5-HT1A S197A mutant) to pinpoint binding residues .
  • Prodrug strategies : Introduce ester groups to reduce off-target binding until metabolic activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.